

3,6-Dichloropyridin-2-amine molecular structure and weight

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Compound of Interest

Compound Name: 3,6-Dichloropyridin-2-amine

Cat. No.: B1351871

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Technical Guide: 3,6-Dichloropyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular structure, weight, and other key technical data for **3,6-Dichloropyridin-2-amine**. It includes representative experimental protocols for the synthesis and analysis of related compounds due to the limited availability of specific protocols for the target molecule. Additionally, a conceptual diagram illustrating a potential herbicidal mechanism of action, based on a structurally similar compound, is provided.

Core Molecular Data

3,6-Dichloropyridin-2-amine, also known as 2-amino-3,6-dichloropyridine, is a chlorinated aminopyridine derivative. Its key quantitative data are summarized in the table below.

Property	Value
Molecular Formula	C ₅ H ₄ Cl ₂ N ₂
Molecular Weight	163.01 g/mol
CAS Number	313535-01-2

Representative Experimental Protocols

Detailed experimental protocols for **3,6-Dichloropyridin-2-amine** are not readily available in the public domain. Therefore, the following sections describe methodologies for the synthesis and analysis of structurally similar isomers. These protocols can serve as a foundational reference for developing procedures for the target compound.

Synthesis Protocol (Representative for an Isomer: 2-Amino-3,5-dichloropyridine)

The following is a general procedure for the synthesis of 2-amino-3,5-dichloropyridine, an isomer of the target compound. This process involves the chlorination of an aminopyridine precursor.

Materials:

- 2-amino-5-chloropyridine
- N-chlorosuccinimide (NCS)
- N,N-dimethylformamide (DMF)
- Methanol
- Ethanol (for recrystallization)
- 10L three-necked round-bottomed flask
- Thermometer
- Condenser
- Magnetic stirrer

Procedure:

- A solvent mixture of DMF and methanol (2.5:1 volume ratio) is prepared and 5500 mL is added to the 10L three-necked round-bottomed flask.

- The flask is equipped with a thermometer, a condenser for reflux, and a magnetic stirrer is activated.
- 2560.8 g of 2-amino-5-chloropyridine and 6118.4 g of N-chlorosuccinimide are sequentially added to the flask.
- The reaction mixture is heated to and maintained at 45°C for 2.5 hours with continuous stirring.
- The progress of the reaction is monitored using Thin Layer Chromatography (TLC) and Gas Chromatography (GC) until the reaction is complete.
- Upon completion, the solvent is removed by distillation to yield the crude product.
- The crude product is then purified by recrystallization with ethanol to obtain the final pure compound, 2-amino-3,5-dichloropyridine.

Analytical Protocol (Representative for Aminopyridine Derivatives)

A common analytical method for the quantification of aminopyridine derivatives in biological matrices is Liquid Chromatography-Mass Spectrometry (LC-MS). The following is a representative protocol.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Mass Spectrometer (MS)
- C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

Reagents:

- Acetonitrile (ACN), HPLC grade
- Water, HPLC grade

- Formic acid, LC-MS grade
- Methanol, HPLC grade
- Internal Standard (e.g., a deuterated analog of the analyte)

Sample Preparation (Protein Precipitation):

- To 100 μ L of the sample (e.g., plasma), add 20 μ L of the internal standard working solution.
- Add 300 μ L of a precipitating agent such as acetonitrile.
- Vortex the mixture for 1 minute to precipitate proteins.
- Centrifuge the sample at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube for analysis.

LC-MS Conditions:

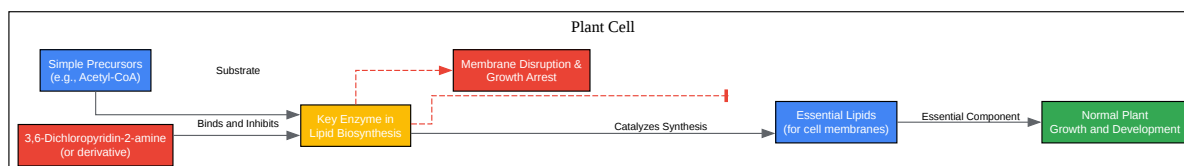
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Flow Rate: 0.4 mL/min
- Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the compound, and then return to the initial conditions for equilibration.
- Injection Volume: 5 μ L
- MS Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification, with specific precursor-to-product ion transitions for the analyte and the internal standard.

Potential Biological Activity and Visualization

While the specific biological target of **3,6-Dichloropyridin-2-amine** is not well-documented, the structurally related compound, 4-amino-3,6-dichloropyridine-2-carboxylic acid, is known to

function as a herbicide by inhibiting lipid biosynthesis. This suggests a potential application and mechanism of action for compounds within this chemical family.

Below is a conceptual workflow illustrating the general mechanism of herbicidal action through the inhibition of a key biosynthetic pathway.



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Caption: Conceptual workflow of herbicidal action by enzyme inhibition.

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